4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate
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Overview
Description
4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a nitrophenoxy group, an acetyl hydrazone linkage, and a bromobenzoate moiety. The molecular formula of this compound is C22H16BrN3O6, and it has a molecular weight of 498.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate typically involves multiple steps. One common method includes the following steps:
Preparation of 2-nitrophenoxyacetic acid: This can be synthesized by nitration of phenol followed by esterification and subsequent hydrolysis.
Formation of 2-nitrophenoxyacetyl hydrazone: This involves the reaction of 2-nitrophenoxyacetic acid with hydrazine hydrate under reflux conditions.
Condensation with 4-bromobenzaldehyde: The final step involves the condensation of the hydrazone derivative with 4-bromobenzaldehyde in the presence of an acid catalyst to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly used for reduction.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate involves its interaction with specific molecular targets. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions, while the bromobenzoate moiety can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate
- 4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-ethoxybenzoate
- 4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate
Uniqueness
The presence of the bromine atom in 4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate distinguishes it from other similar compounds. This bromine atom can participate in unique substitution reactions, making this compound a valuable intermediate in organic synthesis .
Biological Activity
4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on available research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular features:
- Molecular Formula : C22H16BrN3O6
- Molecular Weight : 498.3 g/mol
- Structural Components : It includes a bromine atom, a nitrophenoxy group, and an acetylhydrazine moiety, which contribute to its reactivity and biological interactions.
Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing nitrophenoxy groups have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and death.
Enzyme Inhibition
Research has suggested that this compound may act as an inhibitor of certain enzymes involved in inflammatory processes. Specifically, it has been studied for its potential to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The inhibition of COX-2 has been linked to reduced inflammation and pain relief, making it a candidate for further development as an anti-inflammatory agent .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary findings indicate that it possesses activity against various bacterial strains, suggesting potential applications in treating infections. The presence of the nitrophenoxy group is thought to enhance its interaction with microbial membranes, leading to increased efficacy.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Hydrazone : The initial step includes the reaction of acetylhydrazine with appropriate aldehydes.
- Bromination : The introduction of bromine into the phenolic structure is achieved through electrophilic aromatic substitution.
- Final Coupling : The final product is obtained by coupling the hydrazone with 4-bromobenzoic acid derivatives under acidic conditions.
Study on Anticancer Activity
A study conducted on similar hydrazone derivatives demonstrated significant cytotoxic effects against breast cancer cells (MCF-7). The IC50 values indicated that these compounds could effectively reduce cell viability at low concentrations, showcasing their potential as therapeutic agents in oncology .
Analgesic Activity Assessment
In another study focusing on analgesic properties, the compound was tested using the acetic acid-induced writhing test in mice. Results showed a marked reduction in writhing episodes compared to control groups, suggesting effective pain relief mechanisms possibly linked to COX inhibition .
Comparative Analysis
Compound Name | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
4-Bromo-2-[(E)-{[2-(2-nitrophenoxy)acetamido]imino}methyl]phenyl 4-bromobenzoate | C22H15Br2N3O6 | Multiple bromine atoms | Anticancer |
5-[(E)-{[2-(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}methyl]-2-(4-bromobenzoyloxy)phenyl | C30H21Br3N2O6 | Additional methyl groups | Anti-inflammatory |
4-((2-(2-(2-nitrophenoxy)acetyl)hydrazono)methyl)phenyl 4-bromobenzoate | C22H16BrN3O6 | Similar nitrophenoxy group | Antimicrobial |
Properties
Molecular Formula |
C22H16BrN3O6 |
---|---|
Molecular Weight |
498.3 g/mol |
IUPAC Name |
[4-[(E)-[[2-(2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate |
InChI |
InChI=1S/C22H16BrN3O6/c23-17-9-7-16(8-10-17)22(28)32-18-11-5-15(6-12-18)13-24-25-21(27)14-31-20-4-2-1-3-19(20)26(29)30/h1-13H,14H2,(H,25,27)/b24-13+ |
InChI Key |
KWJXWIKICHRCIY-ZMOGYAJESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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